Citrate

Catalog No.
S589370
CAS No.
126-44-3
M.F
C6H5O7-3
M. Wt
189.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citrate

CAS Number

126-44-3

Product Name

Citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H5O7-3

Molecular Weight

189.10 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Synonyms

Anhydrous Citric Acid, Citrate, Citric Acid, Citric Acid Monohydrate, Citric Acid, Anhydrous, Uralyt U

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

The exact mass of the compound Citrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates. It belongs to the ontological category of tricarboxylic acid trianion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Citrate (CAS 126-44-3) is the trivalent anion of citric acid, widely procured as a certified analytical standard for ion chromatography and as a functional precursor in materials science. In industrial and laboratory workflows, its value is defined by its versatile coordination chemistry, acting simultaneously as a multi-dentate chelator, a reducing agent, and a broad-range buffer (pKa1=3.1, pKa2=4.7, pKa3=6.4). While bulk citrate salts are common, the procurement of high-purity, certified citrate anion standards or specific citrate precursors is critical for applications requiring strict mass balance, reproducible nanoparticle nucleation, or trace-level environmental analysis. Its high aqueous solubility and intrinsic biodegradability further distinguish it from synthetic chelators in large-scale remediation and biomedical formulations .

Substituting a certified citrate anion standard with in-house prepared solutions from bulk sodium citrate dihydrate frequently leads to calibration failures. The variable hydration state and hygroscopicity of bulk salts introduce significant weighing errors, compromising the strict <1% uncertainty required for ISO 17034-compliant ion chromatography. Furthermore, substituting citrate with synthetic chelators like EDTA in advanced oxidation processes (AOPs) or CTAB in nanoparticle synthesis introduces severe downstream processing penalties. EDTA resists biodegradation and mobilizes toxic heavy metals in the environment, while CTAB necessitates extensive, yield-reducing purification cycles to mitigate its inherent cytotoxicity before biological use [1]. Procuring the exact, high-purity citrate form circumvents these analytical and process bottlenecks.

Analytical Reproducibility: Certified Standard vs. In-House Preparation

In ion chromatography (IC) calibration workflows, utilizing a certified citrate anion standard guarantees a concentration uncertainty of <1% with full NIST traceability. In contrast, in-house preparation using bulk sodium citrate dihydrate frequently results in >5% variance due to the salt's hygroscopic nature and variable hydration states [1].

Evidence DimensionConcentration uncertainty and calibration drift
Target Compound DataCertified Citrate Anion Standard: <1% variance with guaranteed NIST traceability
Comparator Or BaselineIn-house prepared sodium citrate dihydrate: >5% variance
Quantified DifferenceCertified standards eliminate >4% of calibration error caused by hygroscopic moisture absorption and hydration variability.
ConditionsIon chromatography (IC) calibration workflows

Procuring a certified standard eliminates manual weighing errors, ensuring regulatory compliance and preventing costly re-runs in accredited analytical laboratories.

Downstream Processability: Citrate vs. CTAB in Nanoparticle Synthesis

During the wet-chemical synthesis of gold nanoparticles, citrate acts as both a reducing and capping agent, yielding highly monodisperse particles (e.g., 13 ± 2 nm) that require zero purification cycles for biocompatibility. Conversely, using CTAB as a surfactant necessitates up to six centrifugation and ultrafiltration cycles to remove cytotoxicity, resulting in a 15–25% loss in overall nanoparticle yield [1].

Evidence DimensionPost-synthesis purification requirement and yield loss
Target Compound DataCitrate-capped nanoparticles: 0 purification cycles required for biocompatibility
Comparator Or BaselineCTAB-capped nanoparticles: Up to 6 centrifugation/ultrafiltration cycles required
Quantified DifferenceUsing citrate eliminates the 15–25% yield loss and multi-stage processing associated with CTAB removal.
ConditionsWet-chemical synthesis of gold nanoparticles (AuNPs) for biomedical applications

Selecting citrate as the primary reducing and capping agent drastically simplifies the manufacturing workflow for biocompatible nanomaterials.

Environmental Remediation Suitability: Citrate vs. EDTA in Fenton Systems

In Fenton-like advanced oxidation processes (AOPs) at circumneutral pH, citrate effectively stabilizes Fe(II) to achieve >90% contaminant degradation. While EDTA achieves similar initial catalytic enhancement, it is highly persistent in aquatic environments and poses toxicity risks, whereas citrate is 100% biodegradable and eliminates secondary environmental liabilities [1].

Evidence DimensionSecondary environmental toxicity and biodegradability
Target Compound DataCitrate: 100% biodegradable, non-toxic
Comparator Or BaselineEDTA: Highly persistent, toxic to aquatic organisms
Quantified DifferenceCitrate achieves comparable Fe(II) stabilization and >90% contaminant degradation without the long-term aquatic toxicity and heavy metal mobilization risks of EDTA.
ConditionsPersulfate/Fe(II) or Fenton-like advanced oxidation processes at circumneutral pH

For large-scale water treatment procurement, citrate provides the necessary catalytic enhancement while eliminating the secondary pollution liability of synthetic chelators.

Calibration of Ion Chromatography (IC) Systems

Due to the guaranteed <1% mass balance uncertainty, certified citrate anion standards are the mandatory choice for calibrating IC instruments in environmental monitoring and food safety laboratories, outperforming in-house salt preparations [1].

Biomedical Nanoparticle Synthesis

Citrate is the preferred dual reducing and capping agent in the Turkevich method for gold nanoparticles, as it yields highly monodisperse particles that require no toxic surfactant (CTAB) stripping prior to biological functionalization [2].

Circumneutral Fenton and Persulfate Oxidation

In environmental remediation, citrate is selected over EDTA to chelate Fe(II) catalysts. It maintains iron solubility and drives radical generation at neutral pH while ensuring complete biodegradability of the treatment matrix [3].

Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

189.00352749 g/mol

Monoisotopic Mass

189.00352749 g/mol

Heavy Atom Count

13

UNII

664CCH53PI

Drug Indication

Lithium is used as a mood stabilizer, and is used for treatment of depression and mania. It is often used in bipolar disorder treatment.

MeSH Pharmacological Classification

Anticoagulants

Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.

Other CAS

2572-63-6
126-44-3

Wikipedia

Citrate ion
Lithium_citrate

FDA Medication Guides

Lithium Citrate
SYRUP;ORAL
HIKMA
10/13/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021
Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

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